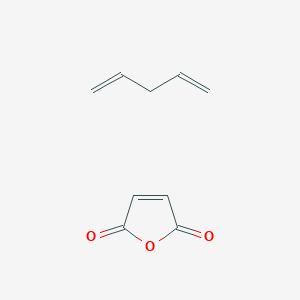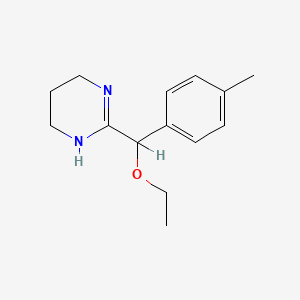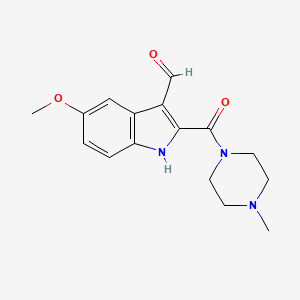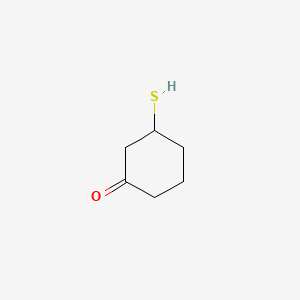![molecular formula C10H18O2 B14677142 Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- CAS No. 32751-73-8](/img/structure/B14677142.png)
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-, also known as a specific stereoisomer of camphorquinone, is a bicyclic organic compound. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with two hydroxyl groups at positions 2 and 5, and three methyl groups at positions 1 and 7. This compound is notable for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- typically involves the reduction of camphorquinone. One common method is the catalytic hydrogenation of camphorquinone using a palladium catalyst under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The reduction process selectively produces the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Formation of camphor or camphor derivatives.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action
特性
CAS番号 |
32751-73-8 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10-/m0/s1 |
InChIキー |
HLVIHBJQDKVEAL-ODHVRURNSA-N |
異性体SMILES |
C[C@@]12C[C@H]([C@@H](C1(C)C)C[C@@H]2O)O |
正規SMILES |
CC1(C2CC(C1(CC2O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


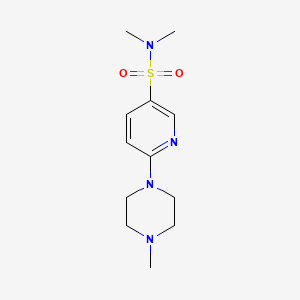
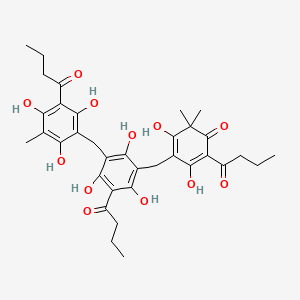

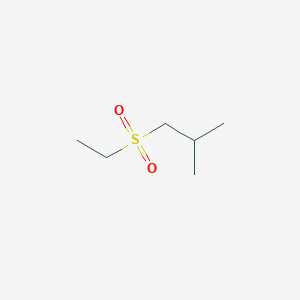
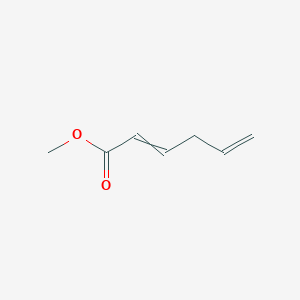
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

